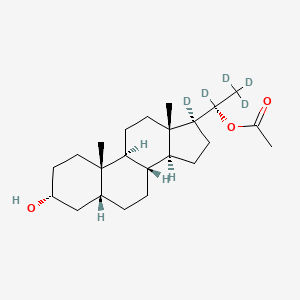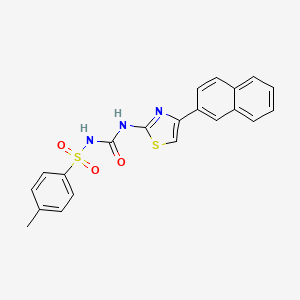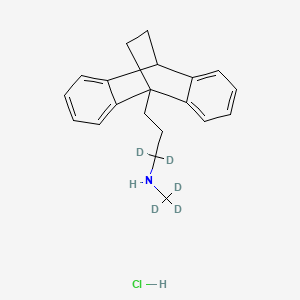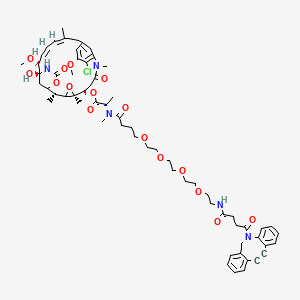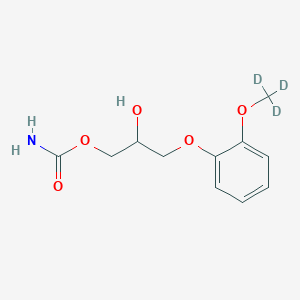
Methocarbamol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methocarbamol-d3 is a deuterium-labeled version of Methocarbamol, a central muscle relaxant. Methocarbamol is known for its ability to block muscular Nav1.4 channels, which are voltage-gated sodium channels. This compound is primarily used in research to study muscle spasms and pain syndromes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol involves the reaction of 2,3-epoxypropyl-2-methoxyphenyl ether with carbon dioxide under specific conditions. The reaction is carried out in an inert solvent at a pressure of 4000-10,000 hPa of CO2 and a temperature between 110 and 160 degrees Celsius. This process yields 4-[(o-methoxyphenoxy)-methyl]-2-oxo-dioxolone, which is then reacted with gaseous, liquid, or aqueous ammonia to produce Methocarbamol .
Industrial Production Methods
Industrial production of Methocarbamol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise temperature control to ensure the efficient conversion of reactants to the desired product. The final product is then purified and formulated into various dosage forms for research and therapeutic use .
化学反応の分析
Types of Reactions
Methocarbamol-d3 undergoes several types of chemical reactions, including:
Oxidation: Methocarbamol can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Methocarbamol into its reduced forms.
Substitution: Methocarbamol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
科学的研究の応用
Methocarbamol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in drug development.
Biology: Employed in studies of muscle physiology and the effects of muscle relaxants.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and pain syndromes.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes
作用機序
Methocarbamol-d3 exerts its effects primarily through its action on the central nervous system. It acts as a central muscle relaxant by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways. This action is thought to prolong the refractory period of muscle fibers, leading to muscle relaxation .
類似化合物との比較
Methocarbamol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Methocarbamol: The non-deuterated version, used for similar applications but without the benefits of deuterium labeling.
Guaifenesin: A related compound with muscle relaxant properties but different pharmacokinetic profiles.
Mephenesin: Another muscle relaxant with a shorter duration of action compared to Methocarbamol
This compound stands out due to its enhanced stability and potential for more accurate tracing in scientific studies.
特性
CAS番号 |
1346600-86-9 |
|---|---|
分子式 |
C11H15NO5 |
分子量 |
244.26 g/mol |
IUPAC名 |
[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1D3 |
InChIキー |
GNXFOGHNGIVQEH-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |
正規SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)
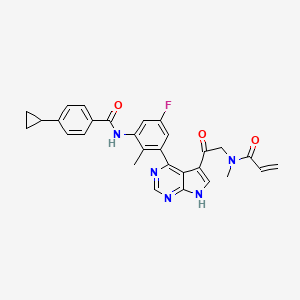


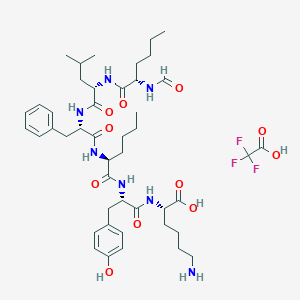
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
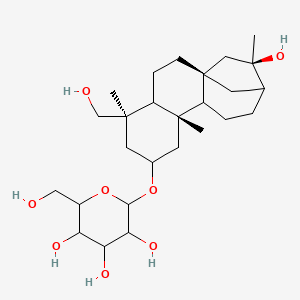
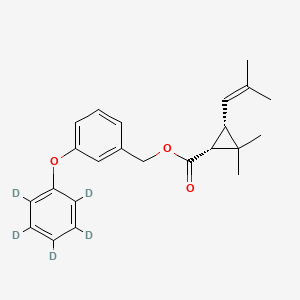
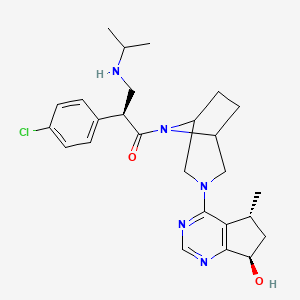
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
